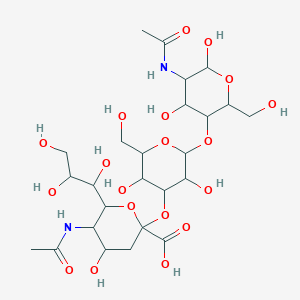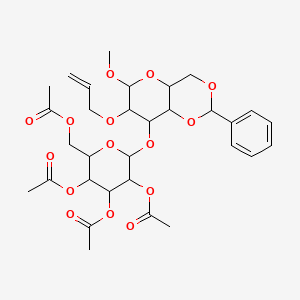
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate can be synthesized through the reaction of ruthenium trichloride with acetic acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the complex. The general reaction can be represented as follows:
RuCl3+CH3COOH→Ru3(μ3O)(CH3COO)6(H2O)3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, concentration, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the acetate or water ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials and as a precursor for other ruthenium-based compounds.
作用機序
The mechanism by which Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate exerts its effects involves coordination with target molecules. The ruthenium centers can interact with electron-rich sites on biomolecules, facilitating various biochemical reactions. The central oxo group and acetate ligands play crucial roles in stabilizing the complex and mediating its reactivity.
類似化合物との比較
Similar Compounds
Ruthenium (III) chloride: Another ruthenium-based compound with different ligands.
Ruthenium (III) nitrosyl: Features a nitrosyl ligand instead of acetate.
Ruthenium (III) ammine complexes: Contain ammine ligands.
Uniqueness
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate is unique due to its specific coordination environment, featuring a central oxo group and multiple acetate ligands. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science.
特性
分子式 |
C14H33O18Ru3 |
|---|---|
分子量 |
792.6 g/mol |
IUPAC名 |
acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate |
InChI |
InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;;;;+1/p-1 |
InChIキー |
JHUQBIXXCAPKCA-UHFFFAOYSA-M |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O=[Ru+].[Ru].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)


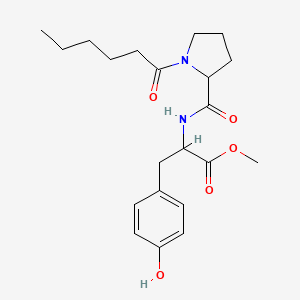
![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)
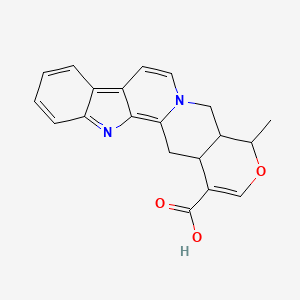
![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)
![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)
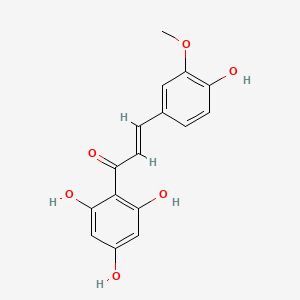

![(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester)](/img/structure/B12323335.png)
